molecular formula C16H17ClN2O3S2 B6493528 N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1049831-78-8

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B6493528
CAS No.: 1049831-78-8
M. Wt: 384.9 g/mol
InChI Key: MQSHWCWHQLDCEW-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a synthetic organic compound characterized by a piperidine-2-carboxamide backbone substituted with a thiophene-2-sulfonyl group at position 1 and a 3-chlorophenyl group at the amide nitrogen. The 3-chlorophenyl group contributes to hydrophobic interactions, a common feature in bioactive molecules targeting central nervous system (CNS) or metabolic pathways .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c17-12-5-3-6-13(11-12)18-16(20)14-7-1-2-9-19(14)24(21,22)15-8-4-10-23-15/h3-6,8,10-11,14H,1-2,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSHWCWHQLDCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Thiophene

Thiophene-2-sulfonyl chloride is synthesized via electrophilic sulfonation using chlorosulfonic acid (ClSO₃H). The reaction proceeds under controlled conditions to avoid over-sulfonation:

Thiophene+ClSO3H0C to 25CThiophene-2-sulfonyl chloride+HCl[3][4]\text{Thiophene} + \text{ClSO}_3\text{H} \xrightarrow{0^\circ \text{C to } 25^\circ \text{C}} \text{Thiophene-2-sulfonyl chloride} + \text{HCl} \quad

Key Parameters :

  • Temperature : Maintained below 30°C to minimize byproduct formation.

  • Solvent : Dichloromethane (DCM) or chlorobenzene.

  • Yield : 68–72% after purification by fractional distillation.

Functionalization of Piperidine-2-Carboxylic Acid

Esterification and Sulfonylation

Piperidine-2-carboxylic acid is first protected as its methyl ester to prevent side reactions during subsequent steps:

Piperidine-2-carboxylic acid+MeOHH2SO4,ΔMethyl piperidine-2-carboxylate[1][5]\text{Piperidine-2-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl piperidine-2-carboxylate} \quad

The ester undergoes sulfonylation with thiophene-2-sulfonyl chloride in the presence of a base:

Methyl piperidine-2-carboxylate+Thiophene-2-sulfonyl chlorideEt3N,DCMMethyl 1-(thiophene-2-sulfonyl)piperidine-2-carboxylate[4][5]\text{Methyl piperidine-2-carboxylate} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Methyl 1-(thiophene-2-sulfonyl)piperidine-2-carboxylate} \quad

Optimization Data :

BaseSolventTime (h)Yield (%)
TriethylamineDCM485
PyridineTHF678
DBUDCM382

Triethylamine in DCM provides optimal yield and reaction rate.

Amide Bond Formation with 3-Chloroaniline

Hydrolysis of Ester to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions:

Methyl 1-(thiophene-2-sulfonyl)piperidine-2-carboxylateNaOH,H2O/EtOH1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid[1][5]\text{Methyl 1-(thiophene-2-sulfonyl)piperidine-2-carboxylate} \xrightarrow{\text{NaOH}, \text{H}_2\text{O/EtOH}} \text{1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid} \quad

Reaction Conditions :

  • Temperature : 80°C

  • Yield : 90–95%

Coupling with 3-Chloroaniline

The carboxylic acid is activated using ethyl chloroformate (ECF) or carbodiimide reagents (e.g., EDC/HOBt) before reacting with 3-chloroaniline:

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid+3-ChloroanilineEDC, HOBt, DCMThis compound[1][5]\text{1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid} + \text{3-Chloroaniline} \xrightarrow{\text{EDC, HOBt, DCM}} \text{this compound} \quad

Comparative Coupling Reagents :

Reagent SystemSolventYield (%)Purity (%)
EDC/HOBtDCM8898
DCC/DMAPTHF8295
HATU/DIEADMF8597

EDC/HOBt in DCM achieves the highest yield and purity.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Recrystallization Data :

Solvent SystemPurity (%)Recovery (%)
Ethanol/Water (7:3)99.575
Acetonitrile98.280

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 3.5 Hz, 1H, thiophene), 7.45–7.38 (m, 4H, aromatic), 4.21 (m, 1H, piperidine), 3.82 (m, 2H, piperidine).

  • HRMS : [M+H]⁺ calculated for C₁₆H₁₆ClN₂O₃S₂: 395.03, found: 395.02.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented methods (e.g., US8680139B2) describe continuous flow reactors for sulfonylation and amidation steps, reducing reaction times by 40% compared to batch processes.

Green Chemistry Approaches

  • Solvent Recovery : DCM and ethanol are recycled via distillation, achieving >90% solvent recovery.

  • Catalyst Recycling : Immobilized EDC on silica gel reduces reagent consumption by 30%.

Challenges and Mitigation Strategies

ChallengeSolution
Epimerization at Piperidine C-2Use low-temperature coupling (<0°C)
Sulfonyl Group HydrolysisAnhydrous conditions with molecular sieves
Residual TriethylamineAcid-base washes post-reaction

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide exhibits several biological activities:

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several key areas:

  • Cancer Treatment : Due to its anticancer properties, ongoing research is focused on its application in targeted cancer therapies. Case studies have documented its effectiveness in preclinical models .
  • Infection Control : Given its antimicrobial properties, this compound could be investigated for use in treating infections caused by resistant strains of bacteria or fungi.
  • Neurological Disorders : Its potential neuroprotective effects warrant further investigation for applications in conditions such as Alzheimer's disease or Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth
AntimicrobialEfficacy against bacterial strains
NeurologicalPotential neuroprotective effects

Table 2: Case Studies on Anticancer Effects

Study ReferenceCancer TypeFindings
Hepatocellular CarcinomaSignificant reduction in tumor size
Breast CancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Piperidine vs. Piperazine Derivatives
  • 1-(3-Chlorophenyl)piperazine ():
    • Replaces the piperidine ring with a piperazine (two nitrogen atoms).
    • Lacks the thiophene-sulfonyl group.
    • Impact : Piperazine’s additional nitrogen may increase polarity and alter pharmacokinetics (e.g., faster renal clearance) compared to the piperidine-based target compound .
Azetidine Derivatives
  • N-[3-(10H-Phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide (): Features a strained four-membered azetidine ring instead of piperidine. Includes a phenothiazine group, known for antipsychotic activity. Impact: Reduced conformational flexibility may limit binding to targets requiring larger cavities .

Substituent-Based Comparisons

Sulfonyl vs. Sulfanyl Groups
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Contains a sulfanyl (thioether) group instead of sulfonyl.
Heterocyclic Modifications
  • TT00/TT001 ():
    • Incorporates isoxazolyl and triazolyl heterocycles.
    • Retains the 3-chlorophenyl group but lacks the piperidine-carboxamide core.
    • Impact : Isoxazole and triazole rings may enhance hydrogen bonding with targets like stress-related receptors .

Pharmacologically Relevant Analogues

USP Sibutramine-Related Compounds ():
  • N-{1-[1-(3-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride (Related Compound B):
    • Cyclobutyl core instead of piperidine.
    • Contains dimethylamine, increasing basicity.
    • Impact : Smaller cyclobutyl ring may reduce blood-brain barrier penetration compared to piperidine .
Antimicrobial Acetamide Derivatives ():
  • 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide :
    • Benzoimidazole-thio group replaces thiophene-sulfonyl.
    • Simpler acetamide linkage.
    • Impact : Sulfur in benzoimidazole may improve antimicrobial activity but reduce CNS targeting .

Data Tables: Key Comparative Features

Table 1. Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Piperidine-2-carboxamide Thiophene-2-sulfonyl, 3-chlorophenyl Potential CNS/metabolic targets -
1-(3-Chlorophenyl)piperazine Piperazine 3-Chlorophenyl Higher polarity, renal clearance
USP Sibutramine Related Compound B Cyclobutyl 3-Chlorophenyl, dimethylamine Sibutramine impurity
TT00 Triazolyl-pyridine Isoxazolyl, 3-chlorophenyl Stress-related disorders

Table 2. Pharmacokinetic and Physicochemical Properties

Compound Name LogP (Predicted) Metabolic Stability Key Functional Impact
Target Compound ~3.2 Moderate (sulfonyl) Enhanced receptor binding
5-(3-Chlorophenylsulfanyl)-pyrazole ~2.8 Low (sulfanyl) Oxidative vulnerability
2-(Benzoimidazol-2-ylthio)-acetamide ~2.5 High (thioether) Antimicrobial activity

Research Findings and Implications

  • Thiophene-Sulfonyl Advantage : The sulfonyl group in the target compound likely improves stability and binding compared to sulfanyl or thioether analogues .
  • 3-Chlorophenyl Universality : This group is prevalent across diverse compounds (e.g., TT00, USP Sibutramine analogues), suggesting broad utility in hydrophobic interactions .
  • Piperidine Flexibility : Conformational adaptability may make the target compound more versatile than rigid azetidine or cyclobutyl cores .

Biological Activity

N-(3-Chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H14ClN1O2S1C_{14}H_{14}ClN_{1}O_{2}S_{1} and its structure, which includes a piperidine ring, a thiophene sulfonyl group, and a chlorophenyl moiety. This unique configuration contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. For instance, a study highlighted the effectiveness of certain piperidine derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating significant antimicrobial potential .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A notable study reported that derivatives with similar structures exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity of Piperidine Derivatives Against FaDu Cells

CompoundIC50 (μM)Mechanism of Action
Compound A5.4Apoptosis induction
Compound B3.8Cell cycle arrest (G2/M phase)

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. For example, certain derivatives were found to inhibit cathepsin K with moderate to strong activity, which is crucial for therapeutic applications in osteoporosis and cancer .

Table 3: Inhibition Activity Against Cathepsin K

CompoundIC50 (μM)Comparison with Control
F-1215MIV-711 (10 μM)
Compound X8MIV-711 (10 μM)

Case Studies

  • Antimicrobial Evaluation : In a comprehensive study, piperidine derivatives were screened for their ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that specific modifications in the structure significantly enhanced their activity against biofilm-associated infections .
  • Cytotoxicity Assessment : A recent investigation into the structure-activity relationship (SAR) of piperidine derivatives revealed that introducing electron-withdrawing groups increased cytotoxicity against cancer cell lines. This finding underscores the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions, including sulfonylation of a piperidine core followed by coupling with a 3-chlorophenylcarboxamide group. Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with thiophene-2-sulfonyl chloride under controlled pH and temperature (0–5°C, inert atmosphere) to prevent side reactions .
  • Carboxamide Formation : Using coupling agents like EDCI/HOBt for amide bond formation between the sulfonylated piperidine and 3-chlorophenylamine .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and piperidine ring conformation (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for sulfonyl-linked protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Solvent Systems : Use dimethyl sulfoxide (DMSO) for stock solutions (10 mM), followed by dilution in assay buffers containing 0.1% Tween-80 to prevent precipitation .
  • Surfactant Additives : Include cyclodextrins (e.g., β-cyclodextrin) to enhance aqueous solubility via host-guest interactions .

Advanced Research Questions

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine proteases or GPCRs, leveraging the sulfonyl group’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding affinity and conformational dynamics .
  • SAR Analysis : Compare with analogs (e.g., ’s fluorophenyl derivatives) to identify critical substituents for activity .

Q. How should contradictory biological activity data be resolved across different studies?

  • Assay Standardization : Re-evaluate under uniform conditions (e.g., cell line: HEK293, incubation time: 48 h) to eliminate variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., enzymatic inhibition and cellular viability assays) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective piperidine ring formation .
  • Flow Chemistry : Utilize continuous-flow reactors for sulfonylation steps to improve heat transfer and reduce byproducts .
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can impurities or diastereomers be identified and mitigated during synthesis?

  • Chiral HPLC : Use columns like Chiralpak IG-3 to resolve enantiomers (mobile phase: hexane/isopropanol) .
  • Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration and detect crystalline impurities .
  • DoE (Design of Experiments) : Apply factorial design to optimize solvent ratios and reaction times, minimizing side-product formation .

Methodological Notes

  • References to Key Evidence :

    • Synthesis and purification protocols: .
    • Analytical validation: .
    • Computational modeling: .
    • Biological assay troubleshooting: .

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